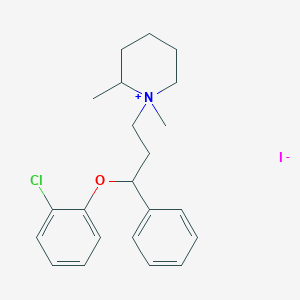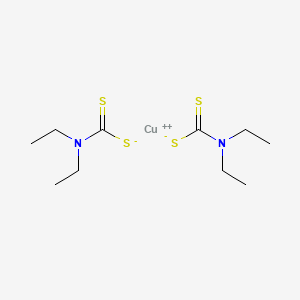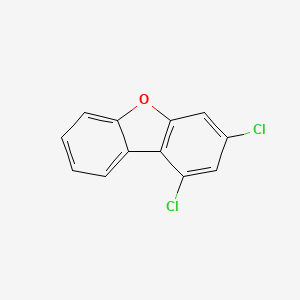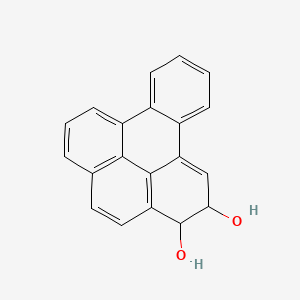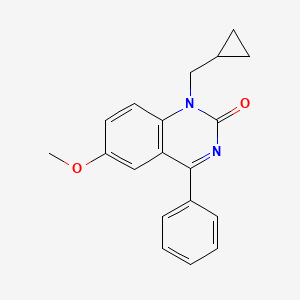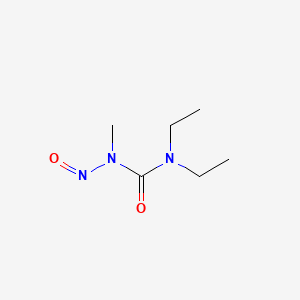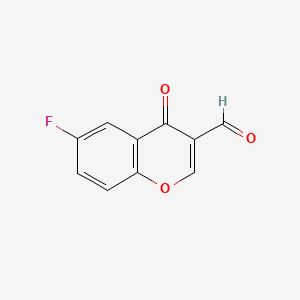
6-Fluoro-3-formylchromone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-Fluoro-3-formylchromone derivatives has been explored through various methods, including reactions involving 3-formylchromones with different reagents. For instance, reactions with alkyl isocyanides have led to new types of organic fluorophores with strong blue emission properties, showcasing the utility of 3-formylchromones in creating fluorescent dyes (Teimouri, 2011).
Molecular Structure Analysis
The molecular structure of 6-Fluoro-3-formylchromone derivatives has been elucidated through various spectroscopic and crystallographic methods. For example, studies have revealed coplanar arrangements and the presence of specific functional groups that contribute to the chemical reactivity and physical properties of these compounds (Ishikawa, 2014).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and condensations, leading to a wide array of derivatives. These reactions often exploit the electrophilic nature of the formyl group and the influence of the fluorine atom on the reactivity of adjacent sites. The formation of new bonds and ring structures is a common theme, enabling the creation of complex molecules with potential biological activity (Teimouri et al., 2011).
Physical Properties Analysis
The physical properties of 6-Fluoro-3-formylchromone derivatives, such as solubility, melting point, and fluorescence emission, are significantly influenced by the substitution pattern on the chromone ring. The presence of the fluorine atom affects the electronic properties of the molecule, leading to variations in photophysical behaviors, as observed in studies of fluorescent properties (Hirano et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are shaped by the molecular structure of 6-Fluoro-3-formylchromone derivatives. Their ability to act as intermediates in the synthesis of pharmacologically relevant compounds, as well as their interactions with enzymes and DNA, highlights their versatility and potential as scaffolds in drug design (Al-Rashida et al., 2011).
Applications De Recherche Scientifique
1. Optoelectronic Devices
- Application Summary : 6-Fluoro-3-formylchromone (FFC) is used as an organic ligand in the synthesis of luminescent Tb (III) complexes, which have shown great potential for use in optoelectronic devices due to their strong luminescence, long emission lifetimes, and narrow emission bands .
- Methods of Application : The complex was characterized using UV–visible spectroscopy (UV–Vis), elemental analysis, Fourier-transform infrared spectroscopy (FTIR), thermal studies, mass spectrometry, powder x-ray diffraction studies (PXRD), and photoluminescence (PL) spectroscopy .
- Results : The complex has a high quantum yield (ϕ Tb = 56.89%), longer lifetime period (τ obs = 0.892 ms), intrinsic quantum yield (η Tb = 29.73%), and radiative rate and green luminescence with a radiative decay rate of ( KRad) 6.36 × 10 2 s −1 . The complex is stable up to 180°C, and the mass spectrometry and elemental analysis confirmed the molecular formula of the complex .
2. Synthesis of Fluorine-Containing Chromone-Tetrazoles
- Application Summary : 6-Fluorochromone-3-carboxaldehyde may be used in the synthesis of fluorine-containing chromone-tetrazoles .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-fluoro-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRMOTNEBIKURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350993 | |
| Record name | 6-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-formylchromone | |
CAS RN |
69155-76-6 | |
| Record name | 6-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



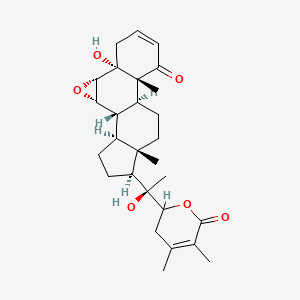
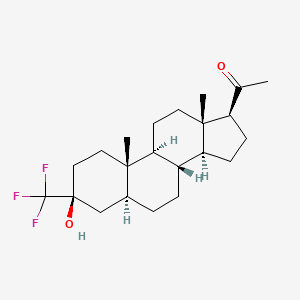
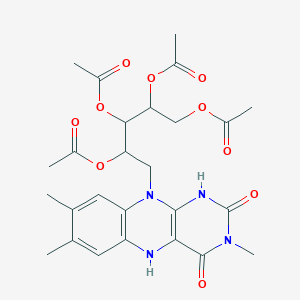
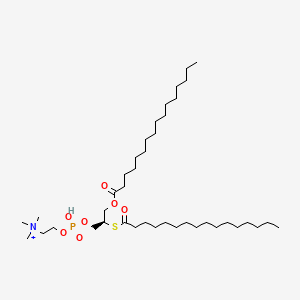
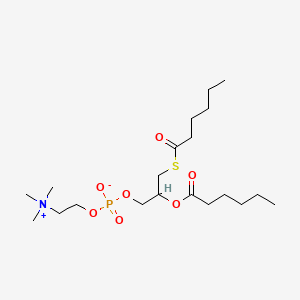
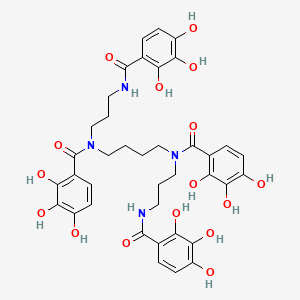
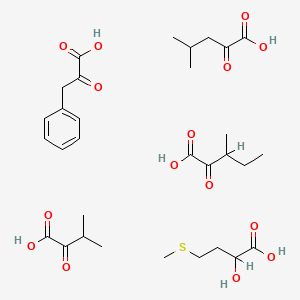
![7-chloro-2-[2-[3-[[7-[2-(2H-tetrazol-5-yl)ethyl]indol-1-yl]methyl]phenyl]ethenyl]quinoline](/img/structure/B1211245.png)
